molecular formula C11H10BrNO3 B1273554 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 226881-07-8

1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B1273554
M. Wt: 284.11 g/mol
InChI Key: PHJMARYQKJGPKG-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid" is a brominated pyrrolidine derivative. Pyrrolidine rings are five-membered lactam structures, which are cyclic amides. They are significant in medicinal chemistry due to their presence in various biologically active compounds. The bromophenyl group attached to the pyrrolidine ring suggests potential for further chemical modifications, as bromine atoms are often used in cross-coupling reactions to introduce additional functional groups.

Synthesis Analysis

The synthesis of brominated pyrrolidine derivatives can be complex, involving multiple steps such as cyclization, bromination, and functional group transformations. For example, the synthesis of related compounds often involves starting materials like bromoaniline or brominated carboxylic acids, which undergo reactions such as the Japp-Klingemann and Fischer indole cyclization reactions . Another method includes acetylation and haloform reactions starting from bromodiphenyl to yield brominated carboxylic acids . These methods highlight the versatility and complexity of synthesizing brominated pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and UV spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule. For instance, ab initio and DFT calculations can be used to predict and confirm the molecular geometry and electronic structure of such compounds .

Chemical Reactions Analysis

Brominated pyrrolidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atoms make these compounds suitable for nucleophilic substitution reactions, where bromide ions can be displaced by other nucleophiles . Additionally, the carboxylic acid group can be involved in condensation reactions or transformed into different functional groups such as amides or esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrolidine derivatives can be influenced by the presence of substituents on the phenyl ring and the pyrrolidine ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. Theoretical studies can provide insights into properties like molecular electrostatic potential, reactivity, and intermolecular interactions . For example, the molecular electrostatic potential surface map can reveal the charge distribution within the molecule, which is crucial for understanding its reactivity .

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been synthesized to study their antimicrobial and anticancer activities .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . They were evaluated for their in vitro antimicrobial activity against bacterial and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)

    • Application Summary : This compound has been synthesized to investigate its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Methods of Application : The study involved the synthesis of the compound and its application on rainbow trout alevins, Oncorhynchus mykiss .
    • Results : The study is still ongoing and the results are yet to be published .

Safety And Hazards

Safety data sheets for related compounds suggest that they can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled . They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJMARYQKJGPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394023
Record name 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

CAS RN

226881-07-8
Record name 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226881-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

30 g of 1,1-cyclopropanedicarboxylic acid and 50 g of 4-bromoaniline were added to 50 ml of acetonitrile, followed by refluxing for 7 hours with heating and stirring.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
2
Citations
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Number of citations: 27 www.sciencedirect.com
H Hu, F Chen, Y Dong, Y Liu, P Gong - Bioorganic Chemistry, 2020 - Elsevier
Owing to the low efficacy and acquired resistance in clinical trials of c-Met inhibitors, based on the synergistic effects between c-Met and HDAC, novel c-Met and HDAC dual inhibitors …
Number of citations: 14 www.sciencedirect.com

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